Methyl 2-hydroxy-6-methoxybenzoate
Overview
Description
Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 2-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways
Result of Action
It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: 2-hydroxy-6-methoxybenzoic acid or 2-hydroxy-6-methoxybenzaldehyde.
Reduction: Methyl 2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2,6-dihydroxybenzoate: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.
Methyl 2-methoxybenzoate: Lacks the hydroxyl group present in methyl 2-hydroxy-6-methoxybenzoate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-hydroxy-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIMTHQIPOSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335771 | |
Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22833-69-8 | |
Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?
A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], this compound is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].
Q2: How does the activity of this compound compare to other compounds isolated from Securidaca longipedunculata?
A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, this compound did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.
Q3: Are there future research directions for this compound derived from Securidaca longipedunculata?
A3: Although this compound did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.
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